(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate
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Overview
Description
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOATE is a complex organic compound that features both isoindoline and imidazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOATE is investigated for its potential to treat various diseases. Its unique chemical properties may allow it to modulate biological pathways and provide therapeutic benefits .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its versatility makes it valuable in the creation of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2
Uniqueness
What sets (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 6-(5-METHYL-2-OXO-4-IMIDAZOLIDINYL)HEXANOATE apart from similar compounds is its unique combination of isoindoline and imidazolidine moieties. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H23N3O5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate |
InChI |
InChI=1S/C19H23N3O5/c1-12-15(21-19(26)20-12)9-3-2-4-10-16(23)27-11-22-17(24)13-7-5-6-8-14(13)18(22)25/h5-8,12,15H,2-4,9-11H2,1H3,(H2,20,21,26) |
InChI Key |
XYVKLPHQEACESA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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